molecular formula C19H24N2O4S2 B2822023 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2309801-06-5

4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2822023
CAS No.: 2309801-06-5
M. Wt: 408.53
InChI Key: VZZPXOFECYENGN-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-oxan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Thiophen-Oxan Moiety: The final step involves the coupling of the thiophen-oxan moiety to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophen ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group may enhance the compound’s binding affinity, while the thiophen-oxan moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[4-(furan-3-yl)oxan-4-yl]methyl}benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is unique due to the specific positioning of the thiophen ring, which may influence its electronic properties and reactivity compared to similar compounds. This unique structure could result in distinct biological activities and applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-21(2)27(23,24)17-5-3-15(4-6-17)18(22)20-14-19(8-10-25-11-9-19)16-7-12-26-13-16/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZPXOFECYENGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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